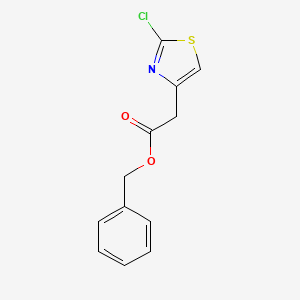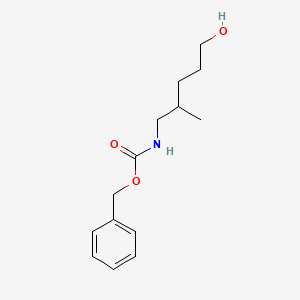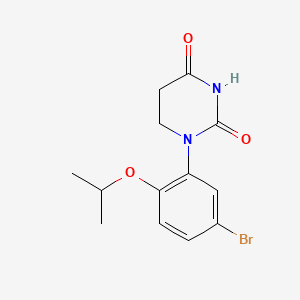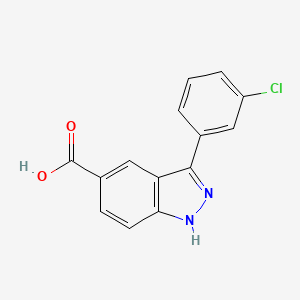
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid is a synthetic organic compound with the molecular formula C8H8F3NO3 and a molecular weight of 223.15 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a cyclopentene ring, which also bears a carboxylic acid functional group.
Méthodes De Préparation
The synthesis of 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid typically involves the reaction of cyclopent-2-ene-1-carboxylic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Analyse Des Réactions Chimiques
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form stable hydrogen bonds with amino acid residues in proteins, affecting their activity and function . The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopent-2-ene-1-carboxylic acid: Lacks the trifluoroacetamido group, resulting in different chemical properties and reactivity.
Trifluoroacetic acid derivatives: Share the trifluoroacetamido group but differ in the structure of the carbon backbone.
Cyclopentene derivatives: Have similar ring structures but different functional groups attached to the ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8F3NO3 |
|---|---|
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
4-[(2,2,2-trifluoroacetyl)amino]cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)7(15)12-5-2-1-4(3-5)6(13)14/h1-2,4-5H,3H2,(H,12,15)(H,13,14) |
Clé InChI |
SXIWDMLPQWBWOB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC1NC(=O)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)




![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)






![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)
